Lipophilicity and Hydrogen-Bonding Profile vs. Simpler Tetrazole-Thiol
The target compound exhibits a computed XLogP3-AA of 3.9, reflecting its hexanamide side chain. This is 1.7 log units higher than the simpler 1-phenyl-1H-tetrazole-5-thiol (CAS 86-93-1, XLogP3-AA = 2.2) [1][2]. Additionally, the target compound provides two hydrogen-bond donors (amide NH and tetrazole NH) versus one in the comparator, and four hydrogen-bond acceptors versus three [1][2]. The presence of 6 rotatable bonds, compared to 1 in the comparator, indicates significantly greater conformational flexibility, which may influence entropic binding penalties and protein-induced folding behavior [1][2].
| Evidence Dimension | Computed lipophilicity and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | XLogP3-AA = 3.9; HBD = 2; HBA = 4; Rotatable bonds = 6 |
| Comparator Or Baseline | 1-Phenyl-1H-tetrazole-5-thiol (CAS 86-93-1): XLogP3-AA = 2.2; HBD = 1; HBA = 3; Rotatable bonds = 1 |
| Quantified Difference | ΔXLogP3-AA = +1.7; ΔHBD = +1; ΔHBA = +1; ΔRotatable bonds = +5 |
| Conditions | Computed descriptors from PubChem (OEChem/Cactvs algorithms, 2025 release) |
Why This Matters
Higher lipophilicity and hydrogen-bonding capacity directly affect membrane permeability, solubility, and off-target binding, making the target compound a distinct entity from simpler tetrazole-5-thioles in any biological or material application.
- [1] PubChem Compound Summary for CID 3034244 (CAS 14070-49-6). Computed Properties: XLogP3-AA, HBD, HBA, Rotatable Bond Count. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 6918176, 1-Phenyl-1H-tetrazole-5-thiol (CAS 86-93-1). Computed Properties. National Center for Biotechnology Information. View Source
